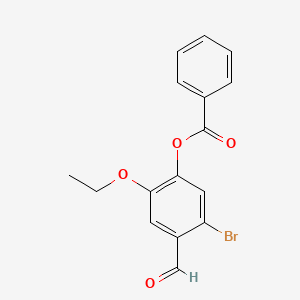

5-Bromo-2-ethoxy-4-formylphenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-ethoxy-4-formylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-2-20-14-8-12(10-18)13(17)9-15(14)21-16(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZFXEHWWZGDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethoxy 4 Formylphenyl Benzoate

Retrosynthetic Analysis of 5-Bromo-2-ethoxy-4-formylphenyl benzoate (B1203000)

A retrosynthetic approach logically deconstructs the target molecule to identify key precursors and strategic bond formations.

The most logical initial disconnection is that of the C-O bond of the benzoate ester. This simplifies the target molecule into two primary building blocks: the substituted phenol (B47542), 5-bromo-2-ethoxy-4-formylphenol (I) , and an activated benzoic acid derivative, typically benzoyl chloride (II) . This disconnection is based on the well-established and reliable esterification reaction. The forward reaction, or synthesis, would involve the acylation of the phenolic hydroxyl group of precursor I with benzoyl chloride II , often in the presence of a base to neutralize the HCl byproduct.

The introduction of the formyl (-CHO) group at the C4 position of the phenolic precursor is a critical step. Several classical and modern formylation methods are applicable to activated aromatic rings like phenols. britannica.com The choice of method depends on the substrate and desired regioselectivity.

Vilsmeier-Haack Reaction : This method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce a formyl group. askfilo.com For phenols, this reaction generally directs the formyl group to the para-position relative to the powerful activating hydroxyl group.

Reimer-Tiemann Reaction : This reaction employs chloroform (B151607) (CHCl3) in a basic solution to formylate phenols, usually with a preference for the ortho-position. britannica.com However, selectivity can be an issue.

Duff Reaction : The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically under acidic conditions. jst.go.jpresearchgate.net This method is known for its high ortho-selectivity with respect to the hydroxyl group. researchgate.net

Magnesium-Mediated Ortho-Formylation : This method involves the treatment of a phenol with magnesium chloride and paraformaldehyde in the presence of a base, offering exclusive ortho-formylation. orgsyn.org

Given that the formyl group in the target precursor is para to the hydroxyl group, the Vilsmeier-Haack reaction presents a theoretically direct pathway if applied to a 2-ethoxyphenol (B1204887) intermediate.

| Formylation Method | Reagents | Typical Selectivity on Phenols | Reference |

| Vilsmeier-Haack | POCl3, DMF | para > ortho | askfilo.com |

| Reimer-Tiemann | CHCl3, Base | ortho > para | britannica.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | ortho | jst.go.jpresearchgate.net |

| Mg-Mediated | MgCl2, Paraformaldehyde, Base | ortho | orgsyn.org |

The ethoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide ion with an ethylating agent, such as ethyl iodide or diethyl sulfate. In the context of this synthesis, a plausible precursor would be a dihydroxybenzaldehyde derivative, which could be selectively ethylated. However, a more direct route involves starting with a precursor that already contains the ethoxy group, such as 2-ethoxyphenol, simplifying the synthetic sequence.

The regioselective introduction of a bromine atom at the C5 position is perhaps the most challenging aspect of the synthesis. The directing effects of the substituents already on the ring must be carefully analyzed. In the precursor 5-bromo-2-ethoxy-4-formylphenol , the hydroxyl and ethoxy groups are strong ortho, para-directors, while the formyl group is a deactivating meta-director.

The desired bromine position is ortho to the formyl group, meta to the hydroxyl group, and para to the ethoxy group. This substitution pattern suggests that bromination is likely performed on an intermediate where the directing effects combine to favor this specific position. If bromination were attempted on 4-formyl-2-ethoxyphenol, the powerful activating and directing effects of the -OH and -OEt groups would likely direct the bromine to the position ortho to the hydroxyl group (C3) or ortho to the ethoxy group (C1 is blocked).

Achieving the desired C5 bromination requires a strategy that overcomes these natural directing effects. This could involve:

Protection of the hydroxyl group : Converting the hydroxyl group to a less activating group could alter the regiochemical outcome of the bromination.

Use of specialized brominating agents : Different brominating agents and conditions can offer varying degrees of regioselectivity. ccspublishing.org.cn Reagents like N-Bromosuccinimide (NBS), often used for selective bromination, could be employed. chemicalbook.com Mild and regioselective methods using HBr or TMSBr with sterically hindered sulfoxides have been developed to favor para-bromination. ccspublishing.org.cnchemistryviews.org

A different synthetic order : It may be more feasible to brominate a precursor before the introduction of the formyl group. For instance, brominating 2-ethoxyphenol would likely yield a mixture of isomers, with 4-bromo-2-ethoxyphenol (B1291323) being a major product. Subsequent formylation of this intermediate would then need to be directed to the C4 position (which is now C6 on the brominated ring), a challenging transformation.

A plausible route involves starting with a precursor that directs the bromine to the desired location, such as brominating guaiacol (B22219) (2-methoxyphenol) to get 5-bromo-2-methoxyphenol, followed by subsequent functional group manipulations. chemicalbook.comgoogle.com

| Brominating Agent | Conditions | Notes | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Common reagent for allylic and benzylic bromination, also used for activated rings. | chemicalbook.com |

| HBr / Sulfoxide | Acetonitrile, 40°C | Offers high regioselectivity, influenced by sterically hindered sulfoxides. | ccspublishing.org.cn |

| KBr / ZnAl–BrO3−–LDHs | - | Favors para site, with ortho being next if para is blocked. | researchgate.net |

| PIDA / AlBr3 | - | Forms a mild and efficient I(iii)-based reagent for phenols. | nih.gov |

Precursor Synthesis and Building Block Derivatization

Based on the retrosynthetic analysis, the synthesis of the target molecule hinges on the successful preparation of the two key precursors.

Benzoic Acid Precursor: The synthesis of the acylating agent is straightforward. Benzoic acid is commercially available. It is typically converted to the more reactive benzoyl chloride for the esterification reaction. This activation is commonly achieved by reacting benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net

Substituted Phenol Precursor: The synthesis of 5-bromo-2-ethoxy-4-formylphenol is the core challenge. A potential synthetic pathway is outlined below, though it requires careful optimization of reaction conditions to ensure the desired regioselectivity at each step.

Proposed Synthetic Pathway for 5-bromo-2-ethoxy-4-formylphenol:

Ethylation : Start with a commercially available dihydroxybenzaldehyde, such as 2,5-dihydroxybenzaldehyde. Selective ethylation of the hydroxyl group at the C2 position would be required, which can be challenging. A more viable start is from 2-ethoxyphenol .

Formylation : Perform a Vilsmeier-Haack formylation on 2-ethoxyphenol. The powerful para-directing effect of the hydroxyl group should favor the introduction of the formyl group at the C4 position, yielding 2-ethoxy-4-hydroxybenzaldehyde .

Bromination : The final step is the regioselective bromination of 2-ethoxy-4-hydroxybenzaldehyde. The desired product requires the introduction of bromine at the C5 position, which is ortho to the formyl group and meta to the hydroxyl group. The combined directing effects of the activating -OH and -OEt groups and the deactivating -CHO group make this a non-trivial transformation that would likely require specific catalytic systems to achieve the desired regioselectivity.

An alternative, and potentially more controllable, route might begin with a different starting material, such as 4-bromo-2-ethoxyphenol, and then introduce the formyl group, although directing the formylation to the correct position would remain a significant challenge.

Preparation of Key Halogenated and Ethoxylated Aromatic Intermediates

The synthesis of the core structure of 5-Bromo-2-ethoxy-4-formylphenyl benzoate begins with the formation of a suitably substituted aromatic precursor. A common strategy involves the modification of a readily available starting material, such as o-methoxyphenol (guaiacol), through a sequence of protection, bromination, and deprotection steps. google.com An analogous pathway can be envisioned for the ethoxy derivative.

The process typically commences with the protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions during subsequent steps. Acetylation, using a reagent like acetic anhydride, is a common method to form a stable ester. google.com Following protection, electrophilic aromatic substitution is carried out to introduce a bromine atom onto the ring. The directing effects of the ethoxy and acetyl groups guide the bromine to the desired position. Finally, deacetylation under basic conditions regenerates the hydroxyl group, yielding the key intermediate, 5-bromo-2-ethoxyphenol (B1445317).

Table 1: Synthetic Sequence for a Key Halogenated Phenolic Intermediate

| Step | Reaction | Reagents | Purpose |

| 1 | Hydroxyl Protection | Acetic Anhydride, Sulfuric Acid (catalyst) | To protect the phenolic -OH group during bromination. google.com |

| 2 | Bromination | Bromine, Iron Powder (catalyst) | To regioselectively install a bromine atom on the aromatic ring. google.com |

| 3 | Deprotection | Base (e.g., NaOH) | To remove the acetyl protecting group and restore the phenolic hydroxyl. google.com |

Utilization of Specialized Formylating Reagents

The introduction of a formyl (-CHO) group to create the benzaldehyde (B42025) functionality is a critical transformation. This can be achieved on the 5-bromo-2-ethoxyphenol intermediate or a related precursor. Several specialized formylating methods are available, chosen based on the substrate's reactivity and desired regioselectivity.

For phenols, ortho-formylation can be achieved through classic methods like the Reimer-Tiemann or Duff reactions. However, for more complex or sensitive substrates, modern techniques offer greater control. One powerful method involves metal-halogen exchange on a dibromo-substituted precursor at low temperatures, followed by formylation with a formyl source like N,N-dimethylformamide (DMF). google.comgoogle.com This approach provides high regioselectivity. Another effective technique is the Vilsmeier-Haack reaction, which uses a combination of DMF and phosphorus oxychloride to formylate electron-rich aromatic rings. organic-chemistry.org The use of hexamethylenetetramine (HMTA) is another viable method for the formylation of certain alkoxybenzenes. semanticscholar.org

Table 2: Comparison of Selected Formylation Methods for Aromatic Compounds

| Method | Typical Reagents | Key Features |

| Metal-Halogen Exchange | n-Butyllithium, then DMF | High regioselectivity; requires cryogenic conditions. google.comgoogle.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Effective for electron-rich aromatic rings. organic-chemistry.org |

| HMTA Formylation | Hexamethylenetetramine (HMTA), Acid | Suitable for certain activated aromatic systems like diethoxybenzenes. semanticscholar.org |

| Palladium-Catalyzed Carbonylation | Pd Catalyst, CO source (e.g., HCOOH) | Modern catalytic method for converting aryl halides to aldehydes. organic-chemistry.org |

Advanced Synthetic Transformations in the Synthesis of this compound

The final stage of the synthesis involves the formation of the phenyl benzoate ester. This can be accomplished through several advanced synthetic transformations that create the crucial carbon-oxygen bond.

Esterification Reactions for Phenyl Benzoate Formation

With the key intermediate, 5-bromo-2-ethoxy-4-formylphenol, in hand, the final ester linkage is formed.

Direct esterification of the phenol with benzoic acid (Fischer esterification) is one possible route, though it often requires harsh conditions and is less common for phenol substrates. A more efficient and widely used approach is acyl halide coupling. This method involves converting benzoic acid into a more reactive derivative, such as benzoyl chloride. The conversion can be achieved using reagents like thionyl chloride or oxalyl chloride. google.comresearchgate.net The resulting benzoyl chloride readily reacts with the 5-bromo-2-ethoxy-4-formylphenol in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the final product, this compound. This reaction, often performed under Schotten-Baumann conditions, is typically high-yielding and proceeds under mild conditions.

Table 3: Comparison of Esterification Approaches

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Esterification | Benzoic Acid, Strong Acid Catalyst | High temperature, water removal | Atom economical | Often slow, harsh conditions, equilibrium-limited |

| Acyl Halide Coupling | Benzoyl Chloride, Base (e.g., Pyridine) | Room temperature or gentle heating | High reactivity, fast, high yield | Requires pre-formation of acyl halide, produces stoichiometric salt waste |

An advanced alternative for forming the aryl-oxygen bond is the Ullmann condensation, a copper-promoted reaction. wikipedia.org In this type of reaction, an aryl halide is coupled with a phenol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of milder, more efficient catalytic systems. These improved methods utilize soluble copper(I) salts, often in combination with specific ligands such as picolinic acid or diamines. nih.govnih.gov These catalytic systems can facilitate the O-arylation of phenols at significantly lower temperatures, broadening the reaction's scope and functional group tolerance. nih.gov This copper-catalyzed approach represents a powerful tool for constructing diaryl ether and phenyl benzoate linkages.

Table 4: Evolution of Ullmann C-O Coupling Conditions

| Condition | Classic Ullmann Reaction | Modern Ullmann-Type Reaction |

| Catalyst | Copper powder or copper salts (stoichiometric) | Catalytic Cu(I) salts (e.g., CuI) nih.gov |

| Ligand | None | Often required (e.g., picolinic acid, diamines, phenanthroline) nih.govnih.gov |

| Temperature | High (>200 °C) wikipedia.org | Mild to moderate (can be <120 °C) nih.govmdpi.com |

| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) wikipedia.org | Varies (e.g., DMSO, dioxane) nih.gov |

Within the realm of advanced synthetic transformations, palladium-catalyzed cross-coupling reactions are paramount for constructing complex molecular frameworks. While not a direct method for the final C-O ester bond formation in this compound, the palladium-catalyzed alpha-arylation of ester enolates is a significant reaction in modern organic synthesis.

This transformation forges a carbon-carbon bond by coupling an ester enolate with an aryl halide. The reaction is a powerful method for creating α-aryl esters, which are valuable building blocks in pharmaceuticals and natural product synthesis. Its inclusion here highlights the type of advanced catalytic strategies employed to build complex, highly substituted aromatic systems, demonstrating the versatility of modern catalysis in creating C-C bonds adjacent to ester functionalities, a complementary strategy to the C-O bond-forming reactions discussed previously.

An exploration of the synthetic pathways toward the complex aromatic compound, this compound, reveals a reliance on a series of fundamental and advanced organic reactions. The strategic introduction of its distinct functional groups—bromo, ethoxy, formyl, and benzoate moieties—onto a benzene (B151609) ring necessitates a carefully orchestrated sequence of reactions. This article delves into the specific synthetic methodologies that are instrumental in constructing this multi-functionalized molecule, focusing on formylation, etherification, bromination, and the critical aspect of chemoselectivity in managing transformations.

2 Formylation Reactions of Substituted Aromatics

The introduction of a formyl (-CHO) group onto an aromatic ring is a pivotal step in the synthesis of this compound. This can be achieved through various methods, with modern transition-metal-catalyzed reactions and classic electrophilic substitution reactions being prominent.

1 Palladium-Catalyzed Carbonylative Transformations of Aryl Halides

Palladium-catalyzed carbonylation reactions provide a direct and efficient route for converting aryl halides into aromatic aldehydes. nih.gov This transformation is a powerful tool in organic synthesis, allowing for the introduction of a carbonyl group from a carbon monoxide (CO) source. nih.gov In the context of synthesizing the target molecule, a precursor such as a di-substituted aryl halide (e.g., an aryl bromide or iodide with existing ethoxy and bromo/benzoate groups) could be subjected to reductive carbonylation.

The reaction typically employs a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, and a CO source. While traditional methods use high-pressure carbon monoxide gas, newer protocols have been developed that utilize CO surrogates like formic acid or phenyl formate, enhancing the safety and practicality of the procedure. nih.govorganic-chemistry.org The process involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reductive steps to yield the aldehyde. organic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrate. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Formylation of Aryl Halides

| Catalyst System | CO Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd/P(t-Bu)₃ | Phenyl Formate | NEt₃ | CH₃CN | 80 | organic-chemistry.org |

| Palladium Catalyst | Formic Acid / Acetic Anhydride | --- | --- | --- | nih.gov |

This table presents generalized conditions and specific outcomes may vary based on the substrate.

2 Vilsmeier-Haack Formylation in Poly-substituted Systems

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org The reaction utilizes a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. jk-sci.comwikipedia.org

This electrophilic reagent then attacks the aromatic ring, which must be sufficiently activated by electron-donating groups for the reaction to proceed efficiently. wikipedia.org For the synthesis of this compound, a precursor already containing the electron-donating ethoxy group would be an ideal substrate. The Vilsmeier reagent would undergo electrophilic aromatic substitution, followed by hydrolysis during workup to yield the desired aryl aldehyde. numberanalytics.comjk-sci.com In poly-substituted systems, the regioselectivity is governed by both steric and electronic effects, with formylation typically occurring at the position most activated and sterically accessible. jk-sci.com

Table 2: Key Components of the Vilsmeier-Haack Reaction

| Component | Function | Common Examples |

|---|---|---|

| Formamide Derivative | Forms the Vilsmeier reagent | N,N-Dimethylformamide (DMF) |

| Acid Halide | Activates the formamide | Phosphorus oxychloride (POCl₃), Oxalyl chloride |

| Substrate | Aromatic ring to be formylated | Electron-rich arenes (e.g., phenols, anilines, ethers) |

3 Etherification Reactions for Ethoxy Group Introduction

The synthesis of the target molecule requires the formation of an ether linkage to introduce the ethoxy group (-OCH₂CH₃). The Williamson ether synthesis is the most prominent and widely used method for this purpose.

1 Williamson Ether Synthesis in Activated and Unactivated Aromatic Systems

The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. byjus.com In the synthesis of an aromatic ether, this typically involves the reaction of a sodium or potassium phenoxide with an alkyl halide. francis-press.com

To introduce the ethoxy group onto a precursor phenol, the phenolic hydroxyl group is first deprotonated with a strong base (like sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent such as ethyl iodide or ethyl bromide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com The reaction is highly efficient for primary alkyl halides like those of ethane. youtube.com The success of the Williamson ether synthesis is broad, applying to both simple and complex aromatic systems, making it a cornerstone reaction in synthetic organic chemistry. wikipedia.org

Table 3: Common Reagents for Williamson Ether Synthesis of Aryl Ethers

| Phenol Precursor | Base | Ethylating Agent | Solvent |

|---|---|---|---|

| Substituted Phenol | Sodium Hydride (NaH) | Ethyl Iodide (CH₃CH₂I) | N,N-Dimethylformamide (DMF) |

| Substituted Phenol | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | Acetone, Acetonitrile |

4 Electrophilic and Metal-Mediated Aromatic Bromination Techniques

The introduction of a bromine atom onto the aromatic ring is accomplished via aromatic bromination. This can be achieved through electrophilic substitution or, in some cases, metal-mediated processes.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The reaction typically involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic π-system. masterorganicchemistry.com Alternatively, N-bromosuccinimide (NBS) can be used as a bromine source, often in the presence of an acid catalyst or in a polar solvent, providing a milder and sometimes more selective method for bromination. nih.govorganic-chemistry.org

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the ring. nih.gov Electron-donating groups like the ethoxy group are ortho-, para-directing and activating, while electron-withdrawing groups like the formyl and benzoate groups are meta-directing and deactivating. The sequence of installing these functional groups is therefore critical to achieving the desired 5-bromo substitution pattern.

In addition to classic electrophilic methods, transition-metal-catalyzed C-H bond halogenation has emerged as a powerful technique, though electrophilic substitution remains more common for simple bromoarene synthesis. researchgate.net

5 Chemoselective Functional Group Transformations within Multi-functionalized Intermediates

Chemoselectivity, the selective reaction of one functional group in the presence of other different functional groups, is a paramount concern in the synthesis of complex molecules like this compound. nih.govnih.gov As the synthesis progresses, intermediates will contain multiple reactive sites. For instance, a molecule bearing both a formyl group and a benzoate ester presents a challenge if a reaction intended for one group can also affect the other.

Achieving chemoselectivity often involves the careful choice of reagents and reaction conditions. nih.gov For example, if a reduction of the formyl group to an alcohol were necessary at a late stage, a mild reducing agent like sodium borohydride (B1222165) might be chosen over a stronger one like lithium aluminum hydride to avoid the simultaneous reduction of the benzoate ester.

Conversely, protecting group strategies are often employed. A reactive functional group can be temporarily masked with a protecting group to prevent it from reacting while another part of the molecule is modified. The protecting group is then removed in a subsequent step. The ability to perform these transformations selectively is crucial for minimizing side reactions, improving yields, and enabling the efficient construction of densely functionalized target molecules. nih.govnumberanalytics.com

Chemoselective Functional Group Transformations within Multi-functionalized Intermediates

Maintenance of Ester and Ethoxy Linkages during Formylation or Halogenation

The stability of the ester and ethoxy groups is paramount during the introduction of the formyl (aldehyde) and bromo functionalities onto the phenyl ring. The conditions for both formylation and halogenation reactions must be chosen carefully to avoid cleavage of these sensitive linkages.

Formylation:

There are several methods for introducing a formyl group onto an aromatic ring. The choice of method will depend on the starting material and the other functional groups present.

Vilsmeier-Haack Reaction: This reaction typically uses phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). While effective, the reaction conditions can be harsh and may lead to the hydrolysis of sensitive esters if not carefully controlled.

Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid. It is generally suitable for activated aromatic rings.

Rieche Formylation: This uses dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄. The Lewis acidic conditions could potentially threaten the stability of the ester group.

Formylation via Lithiation: An alternative approach involves ortho-lithiation directed by a suitable group, followed by quenching with a formylating agent like DMF. The strong basic conditions of lithiation would likely be incompatible with the ester functionality.

Given these considerations, a synthetic strategy would likely involve introducing the formyl group at a stage where the ester is not yet present, or by using a protected form of the aldehyde.

Halogenation:

Bromination of the aromatic ring can be achieved using various reagents, such as N-bromosuccinimide (NBS) or bromine (Br₂). organic-chemistry.orgrjpbcs.com The choice of reagent and catalyst is crucial to ensure selectivity and to avoid side reactions.

Electrophilic Aromatic Bromination: This is a common method for introducing a bromine atom onto a benzene ring. The presence of the ethoxy and benzoate groups, which are ortho-, para-directing, and the formyl group, which is meta-directing, will influence the position of bromination. The conditions for electrophilic bromination, which can involve Lewis acids, are generally compatible with ester and ether linkages, provided that strongly acidic and high-temperature conditions are avoided.

Radical Bromination: While less common for aromatic C-H bromination, radical conditions are sometimes used. These conditions are generally compatible with esters and ethers. A study on visible light-induced C-H bromination using NBS highlighted its tolerance for various functional groups under mild conditions. organic-chemistry.org

The stability of the ester and ethoxy linkages during these transformations is summarized in the table below:

| Reaction Type | Reagents/Conditions | Potential Impact on Ester Linkage | Potential Impact on Ethoxy Linkage |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Risk of hydrolysis under harsh conditions. | Generally stable. |

| Rieche (Cl₂CHOCH₃, Lewis Acid) | Risk of cleavage by Lewis acid. | Generally stable. | |

| Halogenation | Electrophilic Bromination (Br₂, Lewis Acid) | Generally stable, but strong Lewis acids should be avoided. | Generally stable. |

| Radical Bromination (NBS, light/initiator) | Generally stable. organic-chemistry.org | Generally stable. |

A plausible synthetic route for this compound would likely involve starting with a precursor that already contains the ethoxy group, followed by carefully orchestrated steps of formylation, bromination, and esterification. The order of these steps would be critical to manage the directing effects of the substituents and to ensure the stability of the functional groups. For example, protecting the aldehyde as an acetal (B89532) before performing an esterification reaction is a viable strategy, as demonstrated in the synthesis of the related compound 4-Bromo-2-(diethoxymethyl)phenyl benzoate. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Ethoxy 4 Formylphenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 5-Bromo-2-ethoxy-4-formylphenyl benzoate (B1203000), ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 5-Bromo-2-ethoxy-4-formylphenyl benzoate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | N/A |

| Aromatic-H (H-3) | 7.8 - 8.0 | Singlet (s) | N/A |

| Aromatic-H (H-6) | 7.2 - 7.4 | Singlet (s) | N/A |

| Aromatic-H (Benzoate) | 7.4 - 8.2 | Multiplet (m) | ortho: 7-9, meta: 2-3, para: 0-1 |

| Methylene (B1212753) (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.0 |

The aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The two aromatic protons on the substituted phenyl ring are predicted to be singlets, as they lack adjacent protons for coupling. The protons of the benzoate group would likely appear as a complex multiplet. The ethoxy group should present a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.0 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment and Correlation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 188 - 192 |

| Ester C=O | 164 - 168 |

| Aromatic C-O (Ethoxy) | 155 - 160 |

| Aromatic C-O (Benzoate) | 148 - 152 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-CHO | 135 - 140 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (ipso-Benzoate) | 128 - 132 |

| Methylene (-OCH₂) | 64 - 68 |

| Methyl (-CH₃) | 14 - 16 |

The carbonyl carbons of the aldehyde and ester groups are expected at the lowest field. The aromatic carbons attached to oxygen and bromine will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. The remaining aromatic carbons will resonate in the typical aromatic region. The aliphatic carbons of the ethoxy group will appear at the highest field.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from ¹H and ¹³C NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals of the ethoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the different parts of the molecule, for example, showing a correlation from the aldehyde proton to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to determine the preferred conformation of the molecule, for example, by showing through-space interactions between the ethoxy group protons and the adjacent aromatic proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands.

Identification of Characteristic Vibrations for Carbonyl (Aldehyde and Ester), Ether (C-O), and Aromatic C-H and C=C Bonds

The IR and Raman spectra of this compound would be expected to show the following characteristic vibrations:

Predicted Vibrational Frequencies:

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1690 - 1710 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Ether C-O Stretch (Aryl-Alkyl) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-Br Stretch | 500 - 600 |

The two carbonyl stretching vibrations, one for the aldehyde and one for the ester, are expected to be strong and distinct in the IR spectrum. The aromatic region would show several bands corresponding to C=C stretching vibrations. The C-O stretching of the ether and ester groups would also be prominent.

Conformational Insights from Vibrational Spectra

Despite a comprehensive search for spectroscopic and crystallographic data on the chemical compound "this compound," no specific experimental or detailed research findings for this exact molecule were found in the public domain.

The search yielded information on structurally related but distinct compounds, such as "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone," "(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone," "2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate," and "5-Bromo-4-formyl-2-methoxyphenyl benzoate." While these molecules share some structural motifs with the target compound, such as a substituted phenyl ring, their differing substituents (e.g., chloro, methyl, or methoxy (B1213986) groups instead of an ethoxy group, and variations in the benzoate moiety) mean that their spectroscopic and crystallographic properties would not be identical to "this compound."

Therefore, it is not possible to provide the requested detailed article on the spectroscopic characterization and structural elucidation of "this compound" as no specific data for this compound is available in the searched resources. Constructing an article without this data would lead to speculation and would not be scientifically accurate.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Scientific Literature

A comprehensive search of publicly accessible scientific databases and scholarly articles has revealed a lack of specific experimental or theoretical data for the chemical compound this compound. Consequently, a detailed analysis of its spectroscopic characterization and structural elucidation, as requested, cannot be provided at this time.

The intended article was to be structured around a detailed examination of the compound's molecular properties, including:

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles: This section would have presented precise measurements of the distances between atoms, the angles formed by chemical bonds, and the rotational angles around these bonds. Such data is fundamental to understanding the three-dimensional shape and conformational flexibility of the molecule. Typically, this information is obtained through techniques like X-ray crystallography or computational chemistry studies.

Despite extensive searches, no crystallographic information files (CIFs) or peer-reviewed publications containing the specific bond lengths, angles, torsional angles, or intermolecular interaction data for this compound were identified. While data exists for structurally related compounds, the strict focus on the specified molecule precludes their use in this context.

Therefore, the generation of the requested article with the specified detailed data tables and research findings is not possible until experimental or computational studies on this compound are conducted and published in the scientific literature.

Theoretical and Computational Studies of 5 Bromo 2 Ethoxy 4 Formylphenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on 5-Bromo-2-ethoxy-4-formylphenyl benzoate (B1203000) would involve a functional, such as B3LYP, paired with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. These calculations would yield fundamental information about the molecule's stability, reactivity, and electronic properties.

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like 5-Bromo-2-ethoxy-4-formylphenyl benzoate, with rotatable bonds (e.g., around the ester linkage and the ethoxy group), multiple stable conformations, or conformers, may exist.

To explore the conformational energy landscape, computational chemists would perform a systematic search by rotating key dihedral angles. The energy of each resulting conformation would be calculated to identify the global minimum (the most stable conformer) and other low-energy local minima. The results of such an analysis would reveal the preferred spatial orientation of the phenyl benzoate and the substituted phenyl rings, as well as the ethoxy and formyl groups. This information is critical for understanding how the molecule interacts with its environment and with other molecules.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

A DFT calculation would provide visualizations and energy levels for the HOMO and LUMO of this compound. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the analysis would show how the electron-withdrawing bromine and formyl groups, and the electron-donating ethoxy group, influence the electron density distribution in these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Implication |

| HOMO Energy | Lowered by electron-withdrawing groups | Reduced nucleophilicity |

| LUMO Energy | Lowered by electron-withdrawing groups | Enhanced electrophilicity |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals).

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.

An MEP map for this compound would likely show negative potential (red) around the oxygen atoms of the carbonyl and ethoxy groups, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings and the formyl group would likely exhibit a more positive potential (blue or greenish-blue), indicating their susceptibility to nucleophilic attack. This visual representation provides valuable insights into the molecule's intermolecular interactions and reactivity patterns.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts.

The process involves first optimizing the molecule's geometry and then performing the NMR calculation on this stable structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts for each hydrogen and carbon atom in this compound would depend on their local electronic environment. For instance, the electron-withdrawing effects of the bromine, formyl, and ester groups would be expected to lead to downfield shifts for nearby aromatic protons and carbons. Comparing these theoretical shifts with experimentally obtained NMR spectra is a standard method for confirming the molecular structure.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| Formyl-H | ~9.9 - 10.1 | Deshielded by carbonyl group and aromatic ring |

| Aromatic-H (near Br) | ~7.8 - 8.0 | Deshielded by bromine and adjacent groups |

| Aromatic-H (near ethoxy) | ~7.0 - 7.2 | Shielded by electron-donating ethoxy group |

| Methylene-H (-OCH₂CH₃) | ~4.1 - 4.3 | Deshielded by adjacent oxygen atom |

| Methyl-H (-OCH₂CH₃) | ~1.4 - 1.6 | Standard aliphatic region |

Simulation of Vibrational (IR and Raman) Spectra and Mode Assignments

Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are powerful tools for understanding the molecular structure and bonding of a compound. These simulations are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method. For a molecule like this compound, DFT calculations would be employed to determine the optimized molecular geometry and then to calculate the vibrational frequencies and their corresponding intensities.

The process involves finding the minimum energy structure of the molecule. Following this optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated, which provides the force constants for the molecular vibrations. These force constants are then used to solve the vibrational Schrödinger equation, yielding the frequencies of the normal modes of vibration. Each of these modes corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The assignment of these calculated vibrational modes to the experimentally observed peaks in the IR and Raman spectra is a critical step. This is often aided by visualizing the atomic motions associated with each calculated frequency. For this compound, one would expect to see characteristic vibrational modes corresponding to the C=O stretching of the formyl and benzoate groups, C-Br stretching, C-O-C stretching of the ether and ester functionalities, and various vibrations of the phenyl rings.

Hypothetical Data Table for Vibrational Mode Assignments:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1750-1720 | Benzoate carbonyl stretch |

| ν(C=O) | ~1700-1680 | Formyl carbonyl stretch |

| ν(C-O) | ~1300-1200 | Ester C-O stretch |

| ν(C-O) | ~1250-1000 | Ether C-O stretch |

| ν(C-Br) | ~600-500 | Carbon-Bromine stretch |

| ν(aromatic C-H) | ~3100-3000 | Aromatic C-H stretch |

| δ(aromatic C-H) | ~900-675 | Aromatic C-H out-of-plane bend |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is instrumental in simulating and understanding the Ultraviolet-Visible (UV-Vis) absorption spectra of compounds like this compound. The UV-Vis spectrum provides information about the electronic transitions within a molecule when it absorbs light.

TD-DFT calculations are performed on the optimized ground-state geometry of the molecule. The theory calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states. These excitation energies are then related to the wavelengths of light that the molecule absorbs. The oscillator strength, another output of TD-DFT calculations, is proportional to the intensity of the absorption peaks.

For this compound, the electronic transitions would likely involve the promotion of electrons from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The nature of these orbitals and the transitions between them (e.g., π → π* or n → π*) would be analyzed to interpret the simulated UV-Vis spectrum. The solvent environment can also be included in these calculations to provide a more realistic simulation of experimental conditions.

Hypothetical Data Table for Electronic Transitions:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~3.5 | ~354 | > 0.1 |

| S₀ → S₂ | ~4.2 | ~295 | > 0.1 |

| S₀ → S₃ | ~4.8 | ~258 | > 0.2 |

Advanced Computational Approaches

Molecular Dynamics Simulations for Conformational Dynamics in Different Phases or Solvents

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics in different environments, such as in the gas phase, in a crystal lattice, or in various solvents.

An MD simulation begins with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to propagate the system forward in time, generating a trajectory of atomic positions and velocities.

By analyzing this trajectory, one can explore the different conformations that the molecule can adopt and the timescales of transitions between them. For this compound, MD simulations could reveal how the orientation of the benzoate group relative to the phenyl ring changes over time, or how the ethoxy and formyl groups rotate. Performing these simulations in different solvents would also show how intermolecular interactions with solvent molecules influence the conformational preferences of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physicochemical properties. A QSPR model is a mathematical equation that relates numerical descriptors of the molecule's structure to a specific property.

To develop a QSPR model for a class of compounds that includes this compound, a dataset of molecules with known experimental values for a particular property (e.g., solubility, boiling point, or a biological activity) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can encode information about the molecule's topology, geometry, electronic structure, or physicochemical properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that can predict the property of interest from the molecular descriptors. While no specific QSPR models for this compound are available, such a model could hypothetically be developed to predict its properties based on its structural features, such as its molecular weight, number of rotatable bonds, and various electronic and steric parameters.

Reactivity and Functional Group Transformations of 5 Bromo 2 Ethoxy 4 Formylphenyl Benzoate

Chemical Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in the aryl bromide moiety of 5-Bromo-2-ethoxy-4-formylphenyl benzoate (B1203000) is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions. In the case of 5-Bromo-2-ethoxy-4-formylphenyl benzoate, the formyl group at the para position provides some electronic activation. However, SNAr reactions on such substrates often necessitate forcing conditions or the use of highly nucleophilic reagents. For instance, the displacement of the bromide with alkoxides, such as sodium methoxide, can be achieved, although it may require elevated temperatures. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

It is important to note that the presence of the ethoxy group ortho to the bromine may sterically hinder the approach of the nucleophile, potentially affecting the reaction rate and yield.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the aryl bromide in this compound is an excellent substrate for such transformations. These reactions offer a mild and efficient way to form new bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For a substrate like this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative. The reaction conditions are generally mild and tolerate a variety of functional groups, including the formyl and ester moieties.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of arylalkynes. The formyl and ester groups are typically compatible with the reaction conditions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an acrylate, for instance, would lead to the formation of a cinnamate (B1238496) derivative.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This method provides a direct route to arylamines. The reaction of this compound with an amine like morpholine (B109124) would yield the corresponding N-aryl amine.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine |

Reductive Debromination and Hydrogenation Studies

The bromine atom can be removed from the aromatic ring through reductive debromination. A common method for this transformation is catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction proceeds under mild conditions and would convert this compound to 2-ethoxy-4-formylphenyl benzoate. It is important to note that under more forcing hydrogenation conditions, the formyl group could also be reduced.

Reactions of the Formyl Group

The formyl (aldehyde) group in this compound is a versatile functional handle that can undergo both oxidation and reduction to afford a range of derivatives.

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Mild oxidants such as silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) can selectively oxidize the aldehyde without affecting other functional groups in the molecule. Stronger oxidizing agents like chromic acid can also be used, but care must be taken to avoid potential side reactions. The resulting carboxylic acid, 5-bromo-2-ethoxy-4-(carboxy)phenyl benzoate, can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

| Oxidizing Agent | Typical Conditions | Product |

| Silver(I) oxide in aqueous ammonia (B1221849) (Tollens' Reagent) | Room temperature | Carboxylic acid |

| Potassium permanganate (KMnO₄) | Basic or neutral, mild conditions | Carboxylic acid |

| Chromic acid (H₂CrO₄) | Acidic conditions | Carboxylic acid |

Reductions to Alcohol and Alkane Moieties

The formyl group is susceptible to reduction to a primary alcohol or, under more vigorous conditions, to a methyl group (alkane).

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to convert aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This would transform this compound into 5-bromo-2-ethoxy-4-(hydroxymethyl)phenyl benzoate. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effect this transformation, but it would also reduce the benzoate ester.

Reduction to Alkane: The complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs amalgamated zinc and hydrochloric acid. These are harsh conditions that may not be compatible with the ester functionality. A milder alternative for the deoxygenation of the corresponding alcohol is the Barton-McCombie deoxygenation.

| Reducing Agent | Typical Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Primary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Primary Alcohol (and reduction of ester) |

| Hydrazine, KOH (Wolff-Kishner) | High temperature | Alkane (Methyl group) |

| Zn(Hg), HCl (Clemmensen) | Acidic, heating | Alkane (Methyl group) |

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

The aldehyde functional group in this compound is an electrophilic center, making it susceptible to attack by various nucleophiles. These reactions proceed via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), the formyl group is expected to undergo nucleophilic addition to form a cyanohydrin. The reaction involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. This transformation converts the aldehyde into a hydroxynitrile, a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent would involve the addition of the organometallic species across the carbon-oxygen double bond. A subsequent aqueous workup would protonate the intermediate magnesium alkoxide to yield the corresponding secondary alcohol. The choice of the Grignard reagent determines the nature of the 'R' group introduced.

| Reaction Type | Nucleophile | Expected Product Structure | General Conditions |

|---|---|---|---|

| Cyanohydrin Formation | CN⁻ | Addition of -CN and -OH to the formyl carbon | NaCN/HCN or KCN, acidic or basic catalysis |

| Grignard Addition | R-MgX | Formation of a secondary alcohol (R-CH(OH)-) | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup |

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

Condensation reactions involving the aldehyde group provide a pathway to form new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: The reaction of the formyl group with primary amines yields imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on structurally similar compounds, such as 5-bromosalicylaldehyde, demonstrate that condensation with various anilines and other primary amines proceeds efficiently, often under reflux in an alcohol solvent, to produce the corresponding Schiff base. nih.govresearchgate.net For instance, the condensation of 5-bromo-2-hydroxy benzaldehyde (B42025) with aniline (B41778) in ethanol yields the corresponding imine after refluxing for several hours. researchgate.net A similar outcome is expected for this compound.

Aldol Condensations: While the aldehyde in this compound has no α-hydrogens and thus cannot self-condense via an aldol reaction, it can act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation. In this reaction, it would react with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.

| Reaction Type | Reagent | Key Intermediate | Expected Product | Typical Conditions |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

| Claisen-Schmidt Condensation | Enolizable Ketone/Aldehyde | Enolate | α,β-Unsaturated Carbonyl Compound | Aqueous base (e.g., NaOH) in an alcohol solvent |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting aldehydes into alkenes, forming a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to convert an aldehyde to an alkene. The reaction of this compound with an appropriate ylide, generated by treating a phosphonium salt with a strong base, would produce an alkene where the carbonyl oxygen is replaced by the alkylidene group from the ylide. This method is highly versatile for introducing a wide range of substituted double bonds. Research on other aromatic aldehydes shows this reaction often proceeds by refluxing in a suitable solvent like toluene (B28343) in the presence of a base such as triethylamine. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the stereoselective formation of (E)-alkenes. wikipedia.org The reaction of the title compound with a deprotonated phosphonate ester would yield an alkene, with the byproduct being a water-soluble phosphate (B84403) salt, which simplifies purification. wikipedia.org

| Reaction Name | Key Reagent | General Product | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Wide substrate scope |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) | Higher reactivity, stereoselectivity, easier byproduct removal |

Transformations of the Benzoate Ester Linkage

The benzoate ester is the second key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis (Acidic and Basic Conditions)

Acidic Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl) and heat, the ester can be hydrolyzed back to its constituent carboxylic acid and phenol (B47542). This is a reversible equilibrium-controlled process. For this compound, acidic hydrolysis would yield benzoic acid and 5-bromo-2-ethoxy-4-formylphenol.

Basic Hydrolysis (Saponification): Base-mediated hydrolysis, or saponification, is an irreversible process that uses a stoichiometric amount of a strong base like sodium hydroxide (B78521). The reaction involves the attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt and a phenoxide. Subsequent acidification of the reaction mixture would protonate these intermediates to give benzoic acid and 5-bromo-2-ethoxy-4-formylphenol.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. Reacting this compound with a different alcohol (R'-OH) would result in the formation of a new benzoate ester (benzoate of R') and the release of 5-bromo-2-ethoxy-4-formylphenol. The reaction is typically driven to completion by using the new alcohol as the solvent or by removing one of the products.

Amidation Reactions

Amidation involves the reaction of the ester with ammonia or a primary or secondary amine to form a benzamide (B126). This reaction, often called aminolysis, typically requires higher temperatures or catalysis, as amines are less nucleophilic than the alkoxides used in transesterification. The reaction of this compound with an amine (R'R''NH) would yield N,N-substituted benzamide and 5-bromo-2-ethoxy-4-formylphenol.

| Transformation | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Benzoic acid + 5-Bromo-2-ethoxy-4-formylphenol |

| Basic Hydrolysis (Saponification) | 1. NaOH, Heat 2. H₃O⁺ | Benzoic acid + 5-Bromo-2-ethoxy-4-formylphenol |

| Transesterification | R'-OH, Acid or Base Catalyst | New benzoate ester (R'-O-CO-Ph) + 5-Bromo-2-ethoxy-4-formylphenol |

| Amidation | R'R''NH, Heat | Benzamide (R'R''N-CO-Ph) + 5-Bromo-2-ethoxy-4-formylphenol |

Reactivity of the Ethoxy Group

Cleavage Reactions of Aryl Ethers

The cleavage of the C(aryl)-O bond in aryl ethers is a synthetically important transformation that typically requires harsh reaction conditions due to the strength of this bond. The cleavage can be effected by strong protic acids, Lewis acids, or under reductive conditions.

Acid-Catalyzed Cleavage:

The presence of electron-withdrawing groups (EWG) such as the formyl and benzoate groups on the aromatic ring can influence the rate of this cleavage. These groups decrease the electron density on the ring and on the ether oxygen, making protonation more difficult and thus potentially requiring more forcing conditions (higher temperatures or longer reaction times) for the cleavage to occur.

Lewis Acid-Mediated Cleavage:

Lewis acids, such as boron tribromide (BBr3), aluminum chloride (AlCl3), and ferric chloride (FeCl3), are also effective reagents for the cleavage of aryl ethers. BBr3 is a particularly versatile reagent as the reaction often proceeds under milder conditions compared to strong protic acids. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion.

The table below summarizes common reagents and typical conditions for aryl ether cleavage, which can be extrapolated to the target molecule.

| Reagent | Typical Conditions | Products | Plausible Mechanism |

| HBr (conc.) | Reflux | Phenol, Ethyl bromide | SN2 |

| HI (conc.) | Reflux | Phenol, Ethyl iodide | SN2 |

| BBr3 | CH2Cl2, -78 °C to rt | Phenol, Ethyl bromide | Lewis acid-assisted SN2 |

| AlCl3 | Chlorobenzene, rt to reflux | Phenol, Ethyl chloride | Lewis acid-assisted SN2 |

This table presents generalized conditions for aryl ether cleavage and should be considered illustrative for this compound.

Stability under Various Reaction Conditions

The ethoxy group in this compound exhibits considerable stability under a range of reaction conditions, which is crucial for the selective transformation of other functional groups within the molecule.

Stability towards Nucleophiles and Bases:

The aryl ether linkage is generally stable to nucleophilic attack and non-nucleophilic bases. This stability allows for reactions such as the hydrolysis of the benzoate ester under basic conditions (saponification) without affecting the ethoxy group. For instance, treatment with sodium hydroxide in aqueous alcohol would selectively cleave the ester bond to give 5-bromo-2-ethoxy-4-formylphenol and sodium benzoate.

Stability in Redox Reactions:

The ethoxy group is also stable under many common oxidizing and reducing conditions. For example, the formyl group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag2O) or reduced to a hydroxymethyl group with sodium borohydride (NaBH4) without cleavage of the ether bond. However, harsh reducing conditions, such as catalytic hydrogenation at high pressure and temperature, might lead to the cleavage of the aryl ether.

The following table provides an overview of the expected stability of the ethoxy group under various reaction conditions.

| Reaction Type | Reagents/Conditions | Stability of Ethoxy Group |

| Ester Hydrolysis | NaOH (aq), EtOH, heat | Stable |

| Aldehyde Reduction | NaBH4, MeOH, 0 °C to rt | Stable |

| Aldehyde Oxidation | Ag2O, NaOH (aq) | Stable |

| Nucleophilic Aromatic Substitution | NaCN, DMSO, heat | Stable (ring deactivation by EWGs) |

| Catalytic Hydrogenation | H2, Pd/C, rt, 1 atm | Stable |

This table illustrates the expected stability based on general principles of organic chemistry.

Strategic Chemoselectivity in Multi-Functionalized Systems

The presence of multiple functional groups—bromo, ethoxy, formyl, and benzoate—in this compound necessitates careful consideration of chemoselectivity in synthetic transformations. The different reactivities of these groups allow for a range of selective modifications.

The order of reactivity of the functional groups towards common reagents is a key factor in designing synthetic strategies. For instance, the formyl group is generally more susceptible to nucleophilic attack and reduction than the benzoate ester. The C-Br bond can participate in transition metal-catalyzed cross-coupling reactions, while the ethoxy and benzoate groups are typically spectator ligands under these conditions.

A plausible chemoselective reduction strategy could involve the use of a mild reducing agent to selectively reduce the aldehyde in the presence of the ester. For example, sodium borohydride would be expected to reduce the formyl group to a primary alcohol while leaving the benzoate ester intact. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the ester.

The selective hydrolysis of the benzoate ester can be achieved under basic conditions, leaving the other functional groups untouched. nih.gov This highlights the orthogonal reactivity of the ester and ether functionalities under these conditions. stackexchange.com

The following table outlines potential chemoselective transformations for this compound.

| Target Transformation | Reagent(s) | Expected Major Product |

| Selective Aldehyde Reduction | NaBH4, MeOH | 5-Bromo-2-ethoxy-4-(hydroxymethyl)phenyl benzoate |

| Selective Ester Hydrolysis | 1. NaOH (aq), EtOH, heat; 2. H3O+ | 5-Bromo-2-ethoxy-4-formylphenol |

| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3 | 5-Aryl-2-ethoxy-4-formylphenyl benzoate |

This table presents hypothetical chemoselective reactions based on established principles of organic synthesis.

Synthetic Utility and Precursor Chemistry of 5 Bromo 2 Ethoxy 4 Formylphenyl Benzoate

Role as an Advanced Intermediate in Multi-step Organic Synthesis

While specific multi-step syntheses detailing the use of 5-Bromo-2-ethoxy-4-formylphenyl benzoate (B1203000) are not extensively documented in publicly available literature, its structural motifs are present in key intermediates for pharmacologically active compounds. For instance, structurally similar compounds, such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and 5-bromo-2-chloro-4'-ethoxy diphenylmethane, are pivotal intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin. researchgate.netnih.govgoogle.comprataporganics.com The synthesis of these related compounds often involves multi-step sequences, including Friedel-Crafts reactions, highlighting the importance of the substituted phenyl core. researchgate.netnih.govgoogle.com

The presence of multiple, orthogonally reactive functional groups in 5-Bromo-2-ethoxy-4-formylphenyl benzoate allows for its sequential and selective modification. This characteristic is the hallmark of an advanced intermediate, which can be elaborated late in a synthetic sequence to introduce molecular complexity. The formyl group can undergo a variety of reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build larger carbon skeletons or introduce nitrogen-containing moieties. Simultaneously, the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The benzoate ester, while generally more stable, can be hydrolyzed to the corresponding phenol (B47542), which can then be further functionalized.

Derivatization for the Construction of Structurally Diverse Compounds

The true synthetic potential of this compound lies in the diverse array of derivatives that can be generated from its reactive sites. Each functional group offers a distinct avenue for chemical modification, leading to a wide range of structurally varied products.

Reactions of the Formyl Group:

The aldehyde functionality is a versatile handle for numerous chemical transformations. It can readily participate in:

Condensation Reactions: With active methylene (B1212753) compounds, such as malonates and cyanoacetates, to form α,β-unsaturated systems. These products can then undergo further transformations, including Michael additions and cycloadditions.

Multi-component Reactions: Aromatic aldehydes are key components in various multi-component reactions, such as the Biginelli and Hantzsch reactions, which allow for the rapid construction of complex heterocyclic scaffolds. benthamscience.comresearchgate.netnih.govsemanticscholar.orgresearchgate.net

Wittig and Related Olefinations: To introduce a variety of substituted vinyl groups.

Reductive Amination: To form secondary and tertiary amines, which are prevalent in many biologically active molecules.

Transformations involving the Bromo Substituent:

The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, including:

Alkyl, alkenyl, and aryl groups via Suzuki, Stille, and Negishi couplings.

Alkynyl groups through Sonogashira coupling.

Nitrogen and oxygen nucleophiles via Buchwald-Hartwig amination and etherification.

The following table provides a summary of potential derivatization reactions:

| Functional Group | Reaction Type | Potential Products |

| Formyl | Aldol Condensation | α,β-Unsaturated aldehydes/ketones |

| Formyl | Wittig Reaction | Substituted alkenes |

| Formyl | Reductive Amination | Secondary and tertiary amines |

| Formyl | Biginelli Reaction | Dihydropyrimidinones |

| Bromo | Suzuki Coupling | Biaryl compounds |

| Bromo | Sonogashira Coupling | Aryl alkynes |

| Bromo | Buchwald-Hartwig Amination | Aryl amines |

| Benzoate | Hydrolysis | Phenols |

Potential as a Modular Building Block for Chemical Libraries

The concept of modular building blocks is central to combinatorial chemistry and the generation of chemical libraries for drug discovery and materials science. This compound is an exemplary candidate for such a role due to its multiple points of diversification.